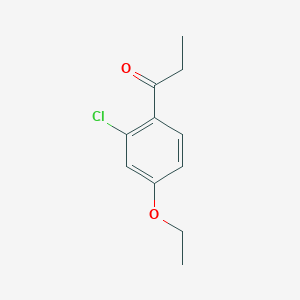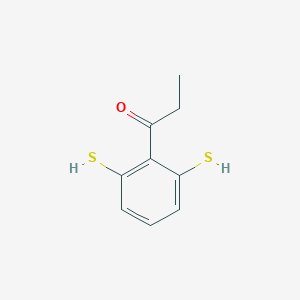
1-(2,6-Dimercaptophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H10OS2 It is characterized by the presence of two mercapto (thiol) groups attached to a phenyl ring, which is further connected to a propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimercaptophenyl)propan-1-one typically involves the introduction of mercapto groups to a phenyl ring followed by the attachment of a propanone group. One common method involves the reaction of 2,6-dichlorophenylpropanone with thiourea under basic conditions to introduce the mercapto groups. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Dimercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Alcohols and alkanes.
Substitution: Thioethers and thioesters.
Aplicaciones Científicas De Investigación
1-(2,6-Dimercaptophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant due to the presence of thiol groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dimercaptophenyl)propan-1-one involves its interaction with various molecular targets:
Thiol Groups: The thiol groups can scavenge free radicals, providing antioxidant effects.
Carbonyl Group: The carbonyl group can form hydrogen bonds with biological molecules, influencing their activity.
Pathways: The compound can modulate signaling pathways related to oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,6-Dimethylphenyl)propan-1-one: Lacks the thiol groups, making it less reactive in certain chemical reactions.
1-(2,6-Dichlorophenyl)propan-1-one: Contains chlorine atoms instead of thiol groups, leading to different reactivity and applications.
1-(2,6-Dimethoxyphenyl)propan-1-one: Contains methoxy groups, which influence its solubility and reactivity.
Uniqueness
1-(2,6-Dimercaptophenyl)propan-1-one is unique due to the presence of two thiol groups, which impart distinct chemical properties and potential applications in various fields. Its ability to undergo oxidation and reduction reactions, as well as its potential biological activities, make it a compound of significant interest.
Propiedades
Fórmula molecular |
C9H10OS2 |
|---|---|
Peso molecular |
198.3 g/mol |
Nombre IUPAC |
1-[2,6-bis(sulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C9H10OS2/c1-2-6(10)9-7(11)4-3-5-8(9)12/h3-5,11-12H,2H2,1H3 |
Clave InChI |
AFQDTTGMOUBHRF-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC=C1S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


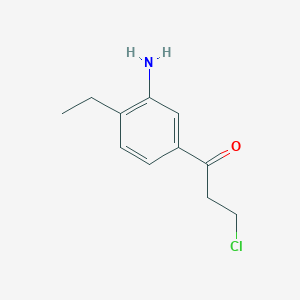
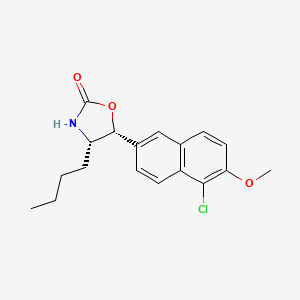
![(1S,6R)-7,7-dichloro-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B14051752.png)
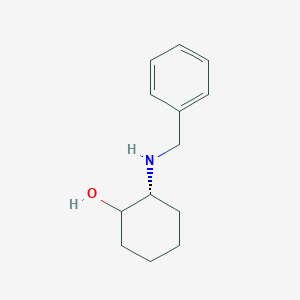

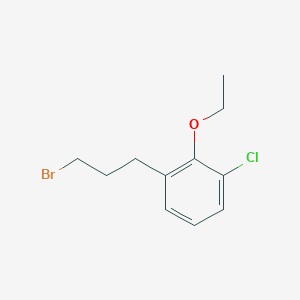
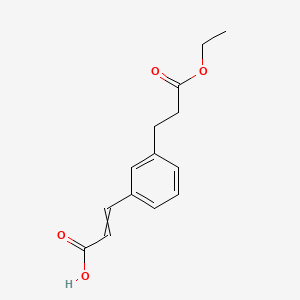
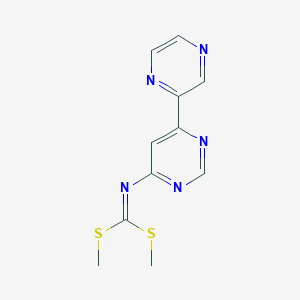
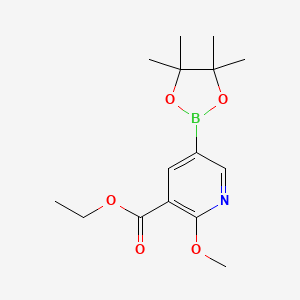
![[2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14051804.png)
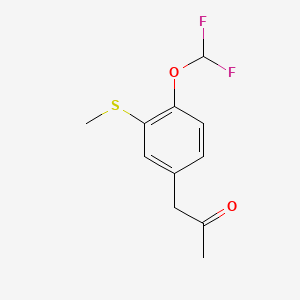
![tert-butyl (5S)-5-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14051830.png)
![4-[[2-[5-(2-Fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid](/img/structure/B14051838.png)
